4,6-Dichlorocinnoline

Description

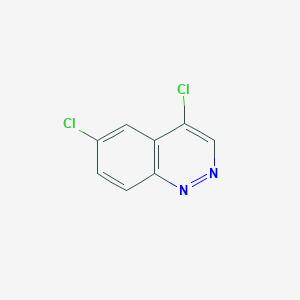

4,6-Dichlorocinnoline (C₈H₄Cl₂N₂, molecular weight 199.04) is a bicyclic heteroaromatic compound featuring two chlorine atoms at positions 4 and 6 of the cinnoline scaffold. Cinnoline, a nitrogen-containing heterocycle analogous to quinoline, exhibits unique electronic properties due to its fused benzene and pyridazine rings.

The synthesis of this compound is notable for unexpected pathways. For instance, attempts to prepare 6-bromo-4-chlorocinnoline via chlorination in POCl₃ resulted in this compound as the major product due to chloride displacement under acidic conditions . This highlights its propensity for forming under specific reaction conditions, distinguishing it from mono-chloro analogs.

Propriétés

IUPAC Name |

4,6-dichlorocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODYTPOPHDEHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been found to inhibit cyclin-dependent kinases (cdks), particularly cdk4/6 . CDK4/6, in combination with cyclin D, plays a crucial role in regulating the cell cycle, particularly the transition from the growth phase (G1) to the DNA synthesis phase (S) .

Mode of Action

Although the specific interaction of 4,6-Dichlorocinnoline with its targets is not well-documented, we can infer from the mode of action of similar compounds. CDK4/6 inhibitors, for instance, prevent the formation of the CDK4/6-cyclin D complex, thereby inhibiting ATP binding and disrupting upstream growth signals. This leads to cell cycle arrest and potentially triggers apoptosis .

Biochemical Pathways

The inhibition of cdk4/6 affects the cell cycle, particularly the g1 to s phase transition . This could potentially lead to the disruption of abnormal cell proliferation and the development of cancer .

Result of Action

Based on the action of similar compounds, we can infer that the inhibition of cdk4/6 could lead to cell cycle arrest and potentially trigger apoptosis . This could disrupt abnormal cell proliferation and potentially prevent the development of cancer .

Analyse Biochimique

Biochemical Properties

4,6-Dichlorocinnoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This is achieved by disrupting key signaling pathways such as the MAPK and PI3K/Akt pathways. Furthermore, the compound can alter the expression of genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit kinases by binding to their active sites, preventing substrate phosphorylation. This inhibition can result in the downregulation of downstream signaling pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular responses, including alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound can affect its localization and accumulation, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Activité Biologique

4,6-Dichlorocinnoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a detailed overview of the compound's biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a cinnoline ring with chlorine substitutions at the 4 and 6 positions. Its molecular formula is , with a molecular weight of approximately 202.05 g/mol. The unique structure contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing appropriate precursors such as substituted anilines and chlorinated compounds.

- Electrophilic Substitution : Chlorination of cinnoline derivatives under controlled conditions to achieve desired substitutions.

These methods allow for the design of derivatives with tailored properties for specific biological applications.

Antitumor Potential

Research indicates that this compound exhibits significant antitumor activity. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It can inhibit key enzymes involved in cancer cell proliferation.

A study demonstrated that this compound effectively reduced the viability of cancer cells in vitro, suggesting its potential as a lead compound for drug development .

Antimicrobial Properties

In addition to its anticancer effects, this compound has exhibited antimicrobial activity against several bacterial and fungal strains. Research shows that it can inhibit the growth of:

- Bacillus subtilis

- Aspergillus niger

These properties make it a candidate for further investigation in the development of new antimicrobial agents .

Data Table: Biological Activities of this compound

| Activity Type | Target Organisms | Mechanism of Action | Reference |

|---|---|---|---|

| Antitumor | Various cancer cell lines | DNA intercalation, enzyme inhibition | |

| Antimicrobial | Bacillus subtilis, A. niger | Growth inhibition | |

| Apoptosis Induction | Cancer cells | Induction of programmed cell death |

Case Study 1: Antitumor Activity in Breast Cancer Cells

A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The compound was administered at varying concentrations (1 µM to 10 µM) over a period of 48 hours. Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations. The study concluded that further investigation into the mechanism of action is warranted .

Case Study 2: Antimicrobial Efficacy Against Fungal Infections

Another study investigated the antimicrobial efficacy of this compound against Aspergillus niger. The compound was tested at different concentrations (0.5 mg/mL to 5 mg/mL). Results showed that concentrations above 2 mg/mL effectively inhibited fungal growth, suggesting potential applications in treating fungal infections .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

a. 4-Chlorocinnoline (CAS 5152-84-1)

- Structure : C₈H₅ClN₂, with a single chlorine at position 4.

- This impacts applications in catalysis or drug design, where electronic modulation is critical .

b. 2,6-Dichloroquinoline (CAS 1810-72-6)

- Structure: C₉H₅Cl₂N, a quinoline derivative with chlorines at positions 2 and 6.

- Key Differences: The quinoline core (benzene fused with pyridine) differs from cinnoline’s pyridazine fusion. This structural distinction alters aromaticity and electronic properties, making 2,6-dichloroquinoline more lipophilic and suitable for pharmaceutical applications .

c. 4,6-Dichloro-8-iodoquinoline (CAS 1171918-94-7)

- Structure : C₉H₄Cl₂IN, featuring additional iodine at position 7.

- Key Differences: The iodine atom introduces steric bulk and polarizability, enhancing its utility in cross-coupling reactions. Unlike 4,6-dichlorocinnoline, this compound’s trihalogenated structure is prioritized in medicinal research for heavy atom effects .

d. 4,6-Dichloro-nicotinaldehyde (CAS 1060811-62-2)

- Structure: C₆H₃Cl₂NO, a pyridine derivative with aldehyde and chlorine groups.

- Key Differences: The aldehyde group enables nucleophilic additions, distinguishing it from this compound’s inert core. This functional versatility makes it valuable in synthesizing Schiff bases or heterocyclic derivatives .

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.